molecular formula C9H8ClNO3 B185768 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid CAS No. 134372-47-7

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid

Cat. No. B185768
CAS RN: 134372-47-7
M. Wt: 213.62 g/mol
InChI Key: RDIXXNVIEWPZCD-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid is a chemical compound with the CAS Number: 134372-47-7 . It has a molecular weight of 213.62 . The IUPAC name for this compound is 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-5-3-6 (9 (12)13)8-7 (4-5)11-1-2-14-8/h3-4,11H,1-2H2, (H,12,13) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid is a compound that can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These oxazines are obtained from cyclization processes involving specific nitrosopent-1-en-4-ones or their oximino tautomers, under conditions such as heating with urea in methanol or ethanol. The synthesis process highlights the compound's potential as a chiral synthon, indicating its usefulness in creating structurally complex molecules. The reduction of its derivatives and their roles as intermediates in various chemical reactions are also noted, underscoring its versatility in synthetic chemistry (Sainsbury, 1991).

Biomedical Applications

In the realm of biomedical research, compounds structurally related to this compound, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, have shown a broad spectrum of biological activities. These activities range from antibacterial to antituberculous, antimycotic, anthelmintic, and even neuroleptic effects. The ability to modulate these compounds' structure offers a pathway to tailor their biological effects, which can be crucial for developing new therapeutic agents. Their potential applications extend to specialized uses, such as combating specific pests in ecological management (Waisser & Kubicová, 1993).

Pharmaceutical Chemistry

Further exploration of benzoxazine derivatives, including those related to this compound, reveals their significance in pharmaceutical chemistry. These compounds, due to their structural diversity and reactivity, serve as key intermediates in synthesizing a wide range of pharmacologically active molecules. Their applications cover areas from antimicrobial to anticancer and beyond, with the synthesis methods evolving to include microwave-assisted techniques for more efficient and diversified outcomes (Özil & Menteşe, 2020).

Environmental and Material Science

The chemical and physical properties of this compound and its derivatives also find applications in material science and environmental chemistry. These compounds can contribute to developing novel materials with specific optical, electrical, or mechanical properties. Additionally, their biodegradability and interaction with various environmental factors are areas of active research, potentially leading to eco-friendly alternatives to current materials and chemicals (Husain & Husain, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should not be inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-3-6(9(12)13)8-7(4-5)11-1-2-14-8/h3-4,11H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIXXNVIEWPZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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